molecular formula C19H25N3O3S2 B2993405 4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-34-6

4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2993405
CAS No.: 683260-34-6
M. Wt: 407.55
InChI Key: NBEHIJAPGDIYPH-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety and a butyl(methyl)sulfamoyl substituent.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-3-4-13-22(2)27(24,25)15-11-9-14(10-12-15)18(23)21-19-20-16-7-5-6-8-17(16)26-19/h9-12H,3-8,13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHIJAPGDIYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Butyl(methyl)sulfamoyl Group: The butyl(methyl)sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with a butylamine derivative.

    Attachment of the Tetrahydro-1,3-benzothiazol-2-yl Moiety: The final step involves the cyclization reaction to form the tetrahydro-1,3-benzothiazol-2-yl moiety, which is then attached to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, emphasizing sulfamoyl substituents, heterocyclic systems, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Sulfamoyl Substituents Heterocyclic Ring Biological Activity Reference
4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Target) Butyl(methyl) 4,5,6,7-Tetrahydro-1,3-benzothiazole Hypothesized: Antifungal/Anticoagulant (by analogy) N/A
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) 1,3,4-Oxadiazole Antifungal (C. albicans, Trr1 inhibitor)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl(ethyl) 1,3,4-Oxadiazole Antifungal (C. albicans, Trr1 inhibitor)
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) 2-Methylphenyl Artemisinin-derived moiety Antimalarial (hypothesized)
Edoxaban Part of a dimethylcarbamoyl complex Tetrahydrothiazolo[5,4-c]pyridine Anticoagulant (Factor Xa inhibitor)

Key Structural and Functional Insights

Sulfamoyl Substituent Variations :

  • The target compound’s butyl(methyl)sulfamoyl group differs from LMM5/LMM11’s bulkier substituents (benzyl/methyl, cyclohexyl/ethyl) and compound 6e’s aromatic 2-methylphenyl group. This variation likely impacts lipophilicity and target binding affinity . For example, LMM5/LMM11’s bulky groups enhance antifungal activity via Trr1 inhibition , while edoxaban’s dimethylcarbamoyl group optimizes anticoagulant specificity .

Heterocyclic Core Differences: The target’s tetrahydrobenzothiazole ring contrasts with LMM5/LMM11’s 1,3,4-oxadiazole and edoxaban’s thiazolo-pyridine. Benzothiazoles are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, whereas oxadiazoles are known for metabolic stability in antifungal agents . Edoxaban’s thiazolo-pyridine is critical for Factor Xa binding .

Biological Activity Trends: Antifungal Activity: LMM5/LMM11’s oxadiazole-sulfamoyl scaffold demonstrates efficacy against C. albicans (MIC₅₀: 8–16 µg/mL) . Anticoagulant Potential: Edoxaban’s structural complexity, including a chloropyridinyl group, enables selective Factor Xa inhibition (IC₅₀: 10 nM) . The target compound lacks these features but shares a tetrahydrobenzothiazole system, which may support binding to serine proteases.

Synthetic Accessibility :

  • Compound 6e’s artemisinin-derived structure complicates synthesis (40% yield) , whereas LMM5/LMM11 and the target compound utilize modular sulfamoyl/heterocyclic assemblies, enabling scalable production .

Research Findings and Implications

  • The tetrahydrobenzothiazole core may confer metabolic stability over oxadiazoles, which are prone to hydrolysis .
  • Gaps in Empirical Data: While analogs like LMM5/LMM11 and edoxaban have well-documented activities, the target compound’s efficacy remains unverified.
  • Therapeutic Hypotheses : The structural hybrid of antifungal (sulfamoyl) and anticoagulant (benzothiazole) motifs positions the compound as a dual-action candidate. However, target selectivity must be evaluated to avoid off-effects observed in polypharmacological agents.

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide represents a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • A benzamide backbone.
  • A sulfamoyl group that enhances solubility and bioavailability.
  • A tetrahydro-benzothiazole moiety which is known to influence biological interactions.

The molecular formula is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S with an approximate molecular weight of 348.47 g/mol.

Research indicates that compounds similar to this compound exhibit significant biological activities through the following mechanisms:

  • Kinase Inhibition : This compound has been studied for its inhibitory effects on certain kinases such as JNK2 and JNK3, which are implicated in cancer and neurodegenerative diseases. The binding interactions are supported by crystallographic studies that suggest selective therapeutic options against these targets .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticancerExhibits potential in inhibiting cancer cell proliferation through kinase inhibition.
AntimicrobialSimilar compounds have shown efficacy against various bacterial strains.
NeuroprotectivePotential to protect neurons in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study highlighted the effectiveness of related compounds in inhibiting JNK pathways, which are critical in various disease processes .
    • Binding affinity assays revealed that modifications in the sulfamoyl group significantly affect the inhibitory potency against target kinases .
  • Antimicrobial Activity :
    • Preliminary tests on structurally similar compounds indicated strong activity against bacterial strains such as Escherichia coli and Bacillus subtilis. This suggests that this compound may exhibit similar properties .
  • Neuroprotective Effects :
    • In vitro studies have shown that this class of compounds could reduce oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Sulfonylation reactions to introduce the sulfamoyl group.
  • Cyclization processes to form the tetrahydro-benzothiazole structure.

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